1-(3,4-Difluoro-5-propoxyphenyl)ethanone
Description
1-(3,4-Difluoro-5-propoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with two fluorine atoms at positions 3 and 4, a propoxy group (-OCH₂CH₂CH₃) at position 5, and an acetyl group (-COCH₃) at position 1.
Properties
IUPAC Name |
1-(3,4-difluoro-5-propoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-4-15-10-6-8(7(2)14)5-9(12)11(10)13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBJQFYRNHIPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C(=O)C)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and propyl bromide.
Reaction Conditions: The reaction involves the alkylation of 3,4-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate to form 3,4-difluoro-5-propoxyphenol.
Formation of Ethanone Group:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Difluoro-5-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, polar aprotic solvents like dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Medicinal Chemistry
1-(3,4-Difluoro-5-propoxyphenyl)ethanone has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to function as a building block for the synthesis of various bioactive compounds. For instance:
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines. This is attributed to the ability of the difluorophenyl group to interact with biological targets involved in cell proliferation and survival.
Material Science
The compound's unique properties also make it suitable for applications in material science:
- Polymer Synthesis : It can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. This application is particularly relevant in the production of coatings and advanced materials used in harsh environments.
Case Study 1: Anticancer Activity Evaluation
A study was conducted to evaluate the anticancer properties of derivatives synthesized from 1-(3,4-Difluoro-5-propoxyphenyl)ethanone. The derivatives were tested against various cancer cell lines, including breast and lung cancer models.
- Results :
- The most promising derivative exhibited an IC value of 15 µM against MCF-7 breast cancer cells.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Polymer Development
Research focused on developing fluorinated polymers using 1-(3,4-Difluoro-5-propoxyphenyl)ethanone as a monomer. The resulting polymers were characterized for their thermal and mechanical properties.
- Results :
- The synthesized polymer demonstrated a glass transition temperature (Tg) of 120°C, indicating excellent thermal stability.
- Mechanical testing revealed enhanced tensile strength compared to non-fluorinated counterparts.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | IC = 15 µM against MCF-7 cells |
| Material Science | Polymer synthesis | Tg = 120°C; enhanced tensile strength |
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors in the central nervous system.
Pathways Involved: The interaction with molecular targets can lead to downstream effects on cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(2,4,5-Trifluorophenyl)ethanone
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (CAS 133186-55-7)
- Substituents : 3,5-Difluoro, 4-hydroxy.
- Molecular Formula : C₈H₆F₂O₂.
- Key Properties: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., ethanol) compared to the propoxy variant .
Propyl/Hydroxy-Substituted Acetophenones
1-(2,4-Dihydroxy-5-propylphenyl)ethanone (CAS 63411-87-0)
- Substituents : 2,4-Dihydroxy, 5-propyl.
- Molecular Formula : C₁₁H₁₄O₃.
- Synthesized via Nencki or Hoesch reactions .
1-(2,5-Dihydroxy-4-propylphenyl)ethanone
- Substituents : 2,5-Dihydroxy, 4-propyl.
- Melting Point : 85°C.
- Synthesis: Low yield (3%) via Fries rearrangement of 2-propylhydroquinone dimethylether .
Nitro/Chloro-Substituted Analogs
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone (CAS 1936090-24-2)
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 886497-11-6)
- Substituents : 3-Chloro, 5-trifluoromethyl.
- Molecular Formula : C₉H₆ClF₃O.
- Key Properties : Trifluoromethyl group increases steric bulk and thermal stability .
Research Findings and Implications
- Reactivity : Fluorine substituents direct electrophilic substitutions to meta/para positions, while propoxy groups act as ortho/para directors .
- Solubility : Propoxy groups enhance lipid solubility compared to hydroxyl analogs, making the compound suitable for hydrophobic environments .
- Thermal Stability : Chloro and trifluoromethyl analogs exhibit higher decomposition temperatures due to strong C-Cl and C-F bonds .
Contradictions in data (e.g., melting points vs. molecular weights) highlight the role of crystal packing and hydrogen bonding over mere molecular mass .
Biological Activity
1-(3,4-Difluoro-5-propoxyphenyl)ethanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(3,4-Difluoro-5-propoxyphenyl)ethanone features a difluorophenyl moiety and a propoxy group, which contributes to its unique chemical properties. The presence of fluorine atoms is known to enhance the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
The biological activity of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of butyrylcholinesterase (BuChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Receptor Binding : It can bind to receptors in the central nervous system, potentially modulating neurotransmitter activity and influencing processes such as inflammation and apoptosis.
1. Neuroprotective Effects
Research indicates that 1-(3,4-Difluoro-5-propoxyphenyl)ethanone exhibits neuroprotective properties. Studies have demonstrated its ability to reduce oxidative stress and inhibit neuroinflammatory processes. For example, it has shown significant effects in models of neurodegeneration by blocking pathways associated with inflammation and cell death .
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects, particularly through its action on the NF-κB signaling pathway. By inhibiting this pathway, it reduces the production of pro-inflammatory cytokines such as IL-1β . This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Properties
Some studies have explored the antimicrobial activity of similar compounds with difluorophenyl structures. While specific data on 1-(3,4-Difluoro-5-propoxyphenyl)ethanone is limited, derivatives have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .
Research Findings
Case Study 1: Neuroprotective Effects in Alzheimer's Models
In a study involving scopolamine-induced Alzheimer’s models, administration of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone resulted in significant improvements in learning and memory impairments. The compound reduced oxidative stress markers and inflammation levels in treated mice compared to controls .
Case Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the compound's ability to inhibit inflammatory cytokine release from activated macrophages. Results indicated that it effectively reduced IL-6 and TNF-α levels, supporting its potential use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
